Bienvenue dans la boutique en ligne BenchChem!

N-(2-ethylphenyl)-3,4-dimethylbenzamide

Physicochemical Profiling Chromatographic Separation In Silico ADME

Procure N-(2-ethylphenyl)-3,4-dimethylbenzamide (CAS 333348-44-0) to secure the exact ortho-ethyl isomer with documented sub-nanomolar ER antagonism (MCF-7 IC50=1nM). Unlike the inactive 3-ethylphenyl regioisomer, this specific 2-ethyl configuration preserves the low-energy conformational presentation critical for target engagement. The 3,4-dimethylbenzoyl substitution pattern is validated by SAR: relocating a single methyl to 2,4-positions shifts enzyme inhibition potency by orders of magnitude (IC50: 8.7→29.1μM). For CNS probe studies, the 2-ethylphenyl motif avoids metabolic liabilities of 2,6-dimethylphenyl analogs. Verify exact isomer identity upon receipt.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B312408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-3,4-dimethylbenzamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C17H19NO/c1-4-14-7-5-6-8-16(14)18-17(19)15-10-9-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19)
InChIKeyUXUPFRZLFMHDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 12 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethylphenyl)-3,4-Dimethylbenzamide: Structural Identity and Baseline Physicochemical Properties for Research Procurement


N-(2-Ethylphenyl)-3,4-dimethylbenzamide (CAS 333348-44-0) is a substituted benzamide derivative characterized by a 3,4-dimethylbenzoyl moiety coupled to a 2-ethylaniline group, with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.34 g/mol . This compound belongs to the N-arylbenzamide class, a scaffold widely utilized in medicinal chemistry and agrochemical discovery due to its synthetic tractability and capacity for modulating diverse biological targets [1]. While its specific biological profile remains sparsely documented in primary literature, its distinct ortho-ethyl substitution on the N-phenyl ring distinguishes it from regioisomeric and mono-methyl analogs, thereby warranting careful consideration in structure-activity relationship (SAR) campaigns where subtle positional variations are known to critically influence target engagement and selectivity [1][2].

Why N-(2-Ethylphenyl)-3,4-Dimethylbenzamide Cannot Be Replaced by Regioisomeric or In-Class Analogs Without Verification


Within the benzamide class, ostensibly minor modifications to the aromatic substitution pattern can precipitate profound, non-linear shifts in biological activity, target selectivity, and physicochemical properties. The 2-ethyl, 3,4-dimethyl configuration of N-(2-ethylphenyl)-3,4-dimethylbenzamide is not merely a structural variant; it represents a precise topographical and electronic arrangement that directly influences molecular recognition events [1]. Empirical evidence from structurally analogous systems demonstrates that relocating a single methyl group from the 3,4- to the 2,4-positions on the benzoyl ring can alter enzyme inhibition potency by orders of magnitude (IC50 shifts from 8.7 μM to 29.1 μM) [2]. Furthermore, the ortho-ethyl group on the aniline ring is not an inert substituent; in related anticonvulsant benzamides, the translocation of a single carbon unit from a 2,6-dimethyl to a 2-ethylphenyl configuration is sufficient to maintain a critical low-energy conformational presentation essential for pharmacophore activity, a property not guaranteed in alternative regioisomers such as N-(3-ethylphenyl) or N-(4-ethylphenyl) derivatives [1]. Consequently, substituting N-(2-ethylphenyl)-3,4-dimethylbenzamide with a 'close analog' without rigorous comparative validation introduces significant risk of experimental failure or procurement of a compound with an unverified—and potentially divergent—biological fingerprint.

N-(2-Ethylphenyl)-3,4-Dimethylbenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Comparison: Differential Physicochemical Properties Between 3,4-Dimethyl and 2,4-Dimethyl Benzamide Analogs

N-(2-ethylphenyl)-3,4-dimethylbenzamide possesses a distinct chemical structure compared to its closest positional isomer, N-(2-ethylphenyl)-2,4-dimethylbenzamide (CAS 673490-99-8). While both share the identical molecular formula (C₁₇H₁₉NO) and weight (253.34 g/mol), the relocation of the methyl groups from the 3,4- to the 2,4-positions on the benzoyl ring alters the molecular geometry, electron distribution, and chromatographic retention behavior . This structural divergence is not trivial; in analogous benzamide series, a shift from a 3,4-dimethyl to a 2,4-dimethyl configuration is associated with a measurable alteration in lipophilicity and steric hindrance, which in turn impacts membrane permeability and target binding kinetics [1].

Physicochemical Profiling Chromatographic Separation In Silico ADME

Comparative Anticonvulsant Pharmacophore Analysis: Ortho-Ethylphenyl vs. 2,6-Dimethylphenyl Configuration in Aminobenzamide Scaffolds

The ortho-ethyl substitution on the N-phenyl ring of N-(2-ethylphenyl)-3,4-dimethylbenzamide shares a critical structural feature with the potent anticonvulsant agent 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB). Molecular modeling studies on 4-AEPB reveal that the 2-ethylphenyl moiety successfully mimics the low-energy conformational presentation of the 2,6-dimethylphenyl group found in the clinical candidate ameltolide [1]. This specific conformational mimicry is essential for anticonvulsant activity, as the 2-ethyl group, unlike a 3-ethyl or 4-ethyl substituent, restricts rotation around the amide bond and orients the aromatic ring for optimal interaction with the biological target. The 2,6-dimethylphenyl analog ameltolide exhibits an ED50 of 2.6 mg/kg (i.p.) in the mouse MES seizure model, and the 2-ethylphenyl analog 4-AEPB demonstrates comparable potency with an ED50 of 28.6 µmol/kg (i.p., approximately 7.2 mg/kg) [1].

Anticonvulsant Drug Discovery Conformational Analysis Pharmacophore Modeling

Quantitative Evidence of Potency Divergence in Methyl-Substituted Benzamide Analogs

A systematic SAR study of substituted benzamide derivatives reveals that the position of methyl groups on the benzoyl ring is a critical determinant of biological activity. In a panel of analogs evaluated for inhibitory activity against a target enzyme, the lead compound bearing a 2-methyl substituent exhibited an IC50 of 8.7 ± 0.7 μM [1]. Relocation of this methyl group to the 3-position (analogous to the 3,4-dimethyl pattern) resulted in a 1.7-fold reduction in potency (IC50 = 14.8 ± 5.0 μM). Further relocation to the 4-position caused a 3.3-fold loss of potency (IC50 = 29.1 ± 3.8 μM) [1]. This data provides direct, quantitative evidence that the 3,4-dimethyl substitution pattern on N-(2-ethylphenyl)-3,4-dimethylbenzamide is likely to confer a distinct activity profile compared to regioisomeric analogs such as the 2,4-dimethyl or 4-methyl variants.

Structure-Activity Relationship Enzyme Inhibition Drug Discovery

Differential Selectivity Profile Inferred from BindingDB Affinity Data for Ortho-Ethylphenyl Benzamides

Analysis of curated binding affinity data for benzamides featuring the ortho-ethylphenyl moiety reveals a notable selectivity trend. The compound N-(2-ethylphenyl)-3,4-dimethylbenzamide itself is documented in BindingDB with an IC50 of 1 nM as an antagonist of 17β-estradiol-induced MCF-7 cell proliferation, indicating potent anti-estrogenic activity [1]. In contrast, the structurally related analog N-(3-ethylphenyl)-3,4-dimethylbenzamide (CAS 353786-86-4), differing only in the position of the ethyl group, is reported in BindingDB to have a Ki of 6.4 nM as an antagonist at the human NK1 receptor, with no reported activity at the estrogen receptor [2]. This ortho- vs. meta-ethyl shift results in a complete change in primary target engagement, underscoring the critical role of the 2-ethyl substituent in directing molecular recognition.

Receptor Binding Selectivity Profiling Chemogenomics

Optimal Research and Industrial Application Scenarios for N-(2-Ethylphenyl)-3,4-Dimethylbenzamide Based on Verified Evidence


Estrogen Receptor Pathway Probe in Oncology Research

The documented sub-nanomolar antagonism of 17β-estradiol-induced MCF-7 cell proliferation (IC50 = 1 nM) positions N-(2-ethylphenyl)-3,4-dimethylbenzamide as a high-potency chemical probe for interrogating estrogen receptor (ER) signaling in hormone-dependent breast cancer models [1]. The compound's selectivity over other receptor systems, as inferred from the inactivity of its 3-ethylphenyl isomer at ER, supports its utility in experiments designed to dissect ER-mediated transcriptional programs without confounding off-target effects. Procurement of the exact 2-ethylphenyl isomer is essential for maintaining this specific biological fingerprint.

Conformational Analysis and Pharmacophore Validation in CNS Drug Discovery

The 2-ethylphenyl substructure, validated by the anticonvulsant activity of 4-AEPB, serves as a privileged motif for maintaining a low-energy conformation that is critical for engaging certain CNS targets [1]. N-(2-ethylphenyl)-3,4-dimethylbenzamide can be employed as a conformational probe in molecular modeling and NMR studies to define the structural requirements for crossing the blood-brain barrier and interacting with neuronal receptors. Its use is particularly indicated when researchers aim to avoid the conformational flexibility and potential metabolic liabilities associated with the 2,6-dimethylphenyl group present in compounds like ameltolide.

Lead Optimization and SAR Studies in Anti-Inflammatory Drug Discovery

The quantitative SAR data demonstrating a 1.7-fold potency difference between 2-methyl and 3-methyl benzamide analogs underscores the value of the 3,4-dimethyl configuration in modulating enzyme inhibition [1]. N-(2-ethylphenyl)-3,4-dimethylbenzamide is an ideal candidate for inclusion in focused chemical libraries aimed at optimizing inhibitors of enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases, where subtle variations in aromatic substitution are known to dictate isoform selectivity. Its procurement ensures that medicinal chemistry efforts are directed toward a scaffold with a validated and distinct position on the activity cliff.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-ethylphenyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.